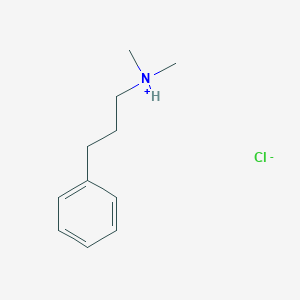

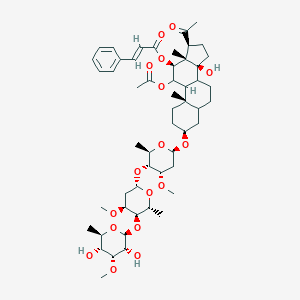

Ácido penicilénico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Mercapto-N-((5-oxo-4(5H)-oxazolylidene)methyl)valine, also known as 5-oxo-proline-mercaptoproline-valine (OPMV), is a small molecule peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. OPMV is synthesized by the condensation of L-valine, L-proline, and 5-oxo-L-proline.

Aplicaciones Científicas De Investigación

Reacciones de hipersensibilidad no mediadas por IgE

El ácido penicilénico se ha estudiado en relación con las reacciones de hipersensibilidad no mediadas por IgE. Las investigaciones incluyen el uso de modelos de ratón y diversas técnicas analíticas para investigar los culpables implicados en las reacciones de hipersensibilidad inducidas por la penicilina .

Química de los antibióticos β-lactámicos

En la química de los antibióticos β-lactámicos, se ha sugerido que los derivados del ácido penicilénico reaccionan con los enlaces disulfuro de cistina a través de intermediarios para formar disulfuros mixtos y sufrir reordenamientos .

Penicilinas semisintéticas

Los derivados del ácido penicilénico se utilizan en la síntesis de nuevas penicilinas semisintéticas, que contienen diversos núcleos farmacológicamente activos junto al anillo β-lactámico .

Mecanismo De Acción

Target of Action

Penicillenic acid, like other penicillins, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located inside the bacterial cell wall that play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

Penicillenic acid inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction blocks the cross-linking of peptidoglycan chains, which is essential for maintaining the strength and rigidity of the bacterial cell wall . The inhibition of PBPs leads to the weakening of the cell wall, making the bacterial cells prone to lysis .

Biochemical Pathways

The action of penicillenic acid affects the peptidoglycan synthesis pathway in bacteria . By inhibiting PBPs, penicillenic acid prevents the cross-linking of peptidoglycan strands, disrupting the integrity of the bacterial cell wall . This disruption can lead to cell lysis and death, effectively stopping the bacterial infection .

Pharmacokinetics

The pharmacokinetics of penicillenic acid, like other penicillins, involves absorption, distribution, metabolism, and elimination . . Generally, penicillins are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of penicillenic acid’s action is the lysis and death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, penicillenic acid causes the bacterial cells to become structurally weak. This weakness makes the cells prone to lysis, leading to the death of the bacteria and the resolution of the bacterial infection .

Action Environment

The action of penicillenic acid can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria, can deactivate penicillenic acid by opening its β-lactam ring . Additionally, the pH and temperature of the environment can affect the stability and efficacy of penicillenic acid . Understanding these factors is crucial for optimizing the use of penicillenic acid in treating bacterial infections.

Análisis Bioquímico

Biochemical Properties

Penicillenic acid interacts with proteins, particularly those enriched in SH groups, forming stable highly substituted conjugates through mixed disulfide linkages . These conjugates are potent antigens, inducing the formation of substantial amounts of antibodies specific for the penicillenic acid structure .

Cellular Effects

The major antigenic determinant of penicillin hypersensitivity is its metabolite, penicillenic acid . It reacts with proteins and serves as a hapten to cause an immune reaction . It can trigger non-allergic hypersensitivity reactions (NAHRs) by directly triggering vascular hyperpermeability and exudative inflammation .

Molecular Mechanism

Penicillenic acid exerts its effects at the molecular level through its interactions with proteins. It forms stable conjugates with proteins, particularly those enriched in SH groups, through mixed disulfide linkages . This interaction induces the formation of antibodies specific for the penicillenic acid structure .

Temporal Effects in Laboratory Settings

The degradation of penicillin in acidic media, leading to the formation of penicillenic acid, has been studied . The kinetics of this process are slower than the diffusion-limited constants for the ionization of normal or classical acids .

Metabolic Pathways

Penicillenic acid is a metabolite of penicillin, formed by the hydrolytic opening of the lactam ring . This process is often facilitated by the action of a beta-lactamase .

Propiedades

IUPAC Name |

2-[(5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,16)6(7(12)13)10-3-5-8(14)15-4-11-5/h3-4,6,14,16H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHOYSQHFLHJFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC=N1)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10250-99-4 |

Source

|

| Record name | Penicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What makes penicillenic acid significant in the context of penicillin allergy?

A1: Penicillenic acid is a degradation product of penicillin and a key hapten in penicillin allergy. [, , , , ] This means it can bind to proteins, forming conjugates that the immune system recognizes as foreign, triggering an immune response. [, , ]

Q2: How does penicillenic acid form penicilloyl-protein conjugates?

A2: Penicillenic acid, under suitable conditions, readily forms stable disulfides and mercaptides. [] It can react with the free amino and sulfhydryl groups of proteins, particularly those enriched in sulfhydryl groups ("thiolated"), via mixed disulfide linkages. [] This leads to the creation of stable, highly substituted penicilloyl-protein conjugates. [, , ]

Q3: Do all penicillins exhibit the same allergenic potential due to penicillenic acid formation?

A4: No, while most penicillins can degrade into penicillenic acid, they do so at varying rates. [] The side chain of the penicillin molecule influences this rate, ultimately affecting its allergenic potential. [, ] For example, benzylpenicillin shows higher reactivity with glycine compared to other penicillin types, implying a potential link to its stronger allergenic properties. []

Q4: Can penicillins directly form penicilloyl-protein conjugates?

A5: Research suggests that while penicillenic acid is a major player, penicillins can directly react with proteins to form penicilloyl conjugates under physiological conditions (pH 7.4). [] This direct interaction bypasses the need for prior conversion to penicillenic acid. [, ]

Q5: How does the understanding of penicillenic acid contribute to managing penicillin allergy?

A6: By understanding the role of penicillenic acid and other penicillin derivatives like penicilloyl-polylysines, researchers can develop more reliable skin test reagents to identify penicillin-allergic individuals. [, ] This allows for safer and more effective antibiotic prescriptions while minimizing the risk of allergic reactions.

Q6: What is the molecular formula and weight of penicillenic acid?

A6: The molecular formula of penicillenic acid is C16H18N2O5S, and its molecular weight is 350.4 g/mol.

Q7: How does the structure of penicillenic acid contribute to its reactivity?

A8: The thiazolidinyl-oxazolone isomer of penicillenic acid is highly reactive and plays a crucial role in its reactivity with proteins and other nucleophiles. [, ] This reactivity stems from the strained four-membered ring system, making it prone to ring-opening reactions. []

Q8: How stable is penicillenic acid in solution?

A9: Penicillenic acid is relatively unstable in aqueous solutions, particularly under acidic conditions. [, , , , ] It undergoes various degradation pathways, including rearrangement to penillic acid, hydrolysis to penicilloic acid, and oxidation. [, , , , ]

Q9: What factors influence the formation and degradation of penicillenic acid?

A10: Factors like pH, temperature, buffer concentration, presence of metal ions (like copper), and oxygen availability significantly affect the formation and degradation kinetics of penicillenic acid. [, , , , , ] For example, higher pH values generally accelerate penicillin degradation and penicillenic acid formation. [, , ] Copper ions, at specific concentrations, can catalyze the degradation of penicillins into penicillenic acid. []

Q10: How is penicillenic acid commonly detected and quantified?

A11: Spectrophotometry is widely used for detecting and quantifying penicillenic acid due to its characteristic UV absorbance. [, , , ] The method utilizes the specific absorbance of penicillenic acid at around 320-345 nm, which changes depending on the penicillin type and reaction conditions. [, , , ]

Q11: Are there alternative methods for analyzing penicillenic acid?

A12: Yes, besides spectrophotometry, techniques like high-performance liquid chromatography (HPLC) are used to analyze penicillenic acid. [] This often involves pre-column derivatization to form stable, detectable derivatives, allowing for sensitive and specific quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)